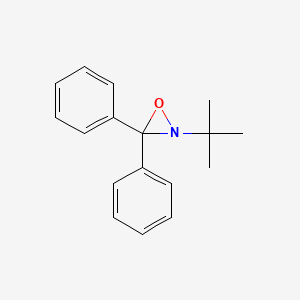
2-tert-Butyl-3,3-diphenyloxaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butyl-3,3-diphenyloxaziridine is an organic compound belonging to the class of oxaziridines. Oxaziridines are three-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is notable for its unique structure, which includes a tert-butyl group and two phenyl groups attached to the oxaziridine ring. It is used in various chemical reactions due to its ability to act as an oxidizing agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butyl-3,3-diphenyloxaziridine typically involves the reaction of tert-butylamine with benzophenone oxime in the presence of an oxidizing agent such as m-chloroperbenzoic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxaziridine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-tert-Butyl-3,3-diphenyloxaziridine undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in organic synthesis, converting sulfides to sulfoxides and amines to nitrones.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include sulfides and amines, with the reaction typically carried out at room temperature.
Cycloaddition Reactions: Reagents such as perfluorobutylisocyanate and hexafluoroacetone are used, with the reaction conditions varying depending on the specific dipolarophile.
Major Products:
Oxidation: The major products are sulfoxides and nitrones.
Cycloaddition: The major products include oxadiazolidinones and dioxazolidines.
Scientific Research Applications
2-tert-Butyl-3,3-diphenyloxaziridine has several scientific research applications:
Chemistry: It is used as an oxidizing agent in organic synthesis, facilitating the formation of various functional groups.
Biology: Its oxidizing properties are utilized in biochemical studies to modify biomolecules.
Medicine: Research is ongoing to explore its potential use in drug synthesis and development.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-3,3-diphenyloxaziridine involves its ability to act as an oxidizing agent. The compound donates an oxygen atom to the substrate, resulting in the formation of an oxidized product and a reduced oxaziridine. This process involves the transfer of electrons and the formation of intermediate species, such as nitrones and sulfoxides .
Comparison with Similar Compounds
- 2-tert-Butyl-3,3-diphenyloxaziridine
- 2-perfluoro-tert-butyl-3,3-diphenyloxaziridine
- tert-Butyl alcohol
Comparison: this compound is unique due to its specific structure and oxidizing properties. Compared to similar compounds like 2-perfluoro-tert-butyl-3,3-diphenyloxaziridine, it has different reactivity and stability profiles. tert-Butyl alcohol, on the other hand, is a simpler compound with different chemical properties and applications .
Properties
CAS No. |
50781-01-6 |
|---|---|
Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
2-tert-butyl-3,3-diphenyloxaziridine |
InChI |
InChI=1S/C17H19NO/c1-16(2,3)18-17(19-18,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 |
InChI Key |
IDWYOACWHDCIMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















